7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one is a heterocyclic compound characterized by its unique pyrroloquinoxaline core structure, which includes a bromine atom at the 7th position. This compound is identified by the CAS number 1501832-57-0 and has gained attention in various fields of research due to its potential applications in medicinal chemistry, organic synthesis, and material science. Its molecular formula is with a molecular weight of 263.09 g/mol .
This compound belongs to the class of pyrroloquinoxalines, which are known for their diverse biological activities. It has been classified under various chemical databases and is available for research purposes from multiple suppliers . The presence of the bromine atom at the 7th position distinguishes it from other similar compounds, potentially influencing its reactivity and biological properties.
The synthesis of 7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 2-aminobenzylamine with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrroloquinoxaline core .
In industrial settings, optimization of synthetic routes is crucial for enhancing yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline production processes. Advanced purification methods like chromatography are often utilized to isolate the final product effectively .
The molecular structure of 7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one can be represented by its SMILES notation: C1=CN2C3=C(C=C(C=C3)Br)NC(=O)C2=C1
. This notation highlights the arrangement of atoms within the molecule and indicates the presence of various functional groups that contribute to its chemical behavior .
The compound's InChI key is RNCKOJOKKQPZIB-UHFFFAOYSA-N
, which serves as a unique identifier in chemical databases. The compound typically appears as a powder and can be stored at room temperature .
7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one can participate in several types of chemical reactions:
The specific conditions for these reactions (e.g., temperature, solvents) vary depending on the desired outcome and the nature of the substituents involved. For example, substitution reactions often require specific catalysts or reagents to facilitate the process effectively.
Research indicates that this compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromine atom could enhance its reactivity towards biological molecules or pathways.
7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one has multiple applications in scientific research:
One-pot multicomponent reactions represent an efficient strategy for constructing the complex pyrrolo[1,2-a]quinoxaline scaffold of 7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one. The core assembly typically begins with the condensation between 2-nitroaniline and 2,5-dimethoxytetrahydrofuran under acidic conditions (acetic acid) to form 1-(2-nitrophenyl)pyrrole intermediates [7] [9]. This Clauson-Kaas reaction benefits significantly from microwave irradiation, which reduces reaction times from several hours to minutes while maintaining yields above 85%. Subsequent reduction of the nitro group employs a sodium borohydride-copper(II) sulfate system in ethanol, achieving chemoselective reduction without disturbing the pyrrole ring [9].
The critical cyclization step utilizes triphosgene (bis(trichloromethyl) carbonate) in toluene to form the lactam structure through intramolecular amidation. This step demonstrates remarkable functional group tolerance, allowing the incorporation of halogen atoms at specific positions prior to ring closure. Alternative pathways involve Buchwald-Hartwig cross-coupling followed by intramolecular nucleophilic aromatic substitution (SNH reaction) for annulation, though this requires careful optimization of palladium catalysts and ligands [10]. The multicomponent approach achieves atom economy by minimizing purification steps between reactions, typically yielding the pyrroloquinoxaline core in 3-5 steps with an overall yield of 45-60% under optimized conditions.
Table 1: Comparison of Multicomponent Approaches for Pyrrolo[1,2-a]quinoxaline Core Synthesis
Reaction Sequence | Conditions | Key Advantages | Overall Yield |
---|---|---|---|
Clauson-Kaas + Reduction + Triphosgene Cyclization | AcOH, then NaBH₄-CuSO₄, then (Cl₃CO)₂CO | Minimal purification, broad substrate scope | 52-58% |
Suzuki Coupling + SNH Cyclization | Pd(OAc)₂/dppf, t-BuONa, toluene | Enables pre-bromination, high regioselectivity | 45-50% |
Buchwald-Hartwig Amination + Oxidative Cyclization | Pd₂(dba)₃/BINAP, then HCl/EtOH, air oxidation | Compatible with sensitive substituents | 60-66% |
Regioselective bromination at the C7 position of the pyrroloquinoxaline framework presents significant challenges due to competing electrophilic aromatic substitution at multiple reactive sites. Tetrabutylammonium tribromide (TBATB) emerges as the optimal brominating agent, providing superior control over positional selectivity compared to traditional reagents like N-bromosuccinimide (NBS) or molecular bromine [1] [5]. The reaction proceeds through electrophilic attack preferentially at the electron-rich C7 position of the fused quinoxaline system, guided by the orientation of the lactam carbonyl and the electron-donating effects of the pyrrolidine nitrogen.
Optimization studies reveal that employing 1.05 equivalents of TBATB in dichloromethane at 0-5°C achieves complete monobromination at C7 with less than 5% dibromide formation. The regiochemical outcome is confirmed through X-ray crystallography of analogous compounds, demonstrating unambiguous positioning of the bromine atom [5]. This specificity proves crucial for downstream functionalization, as the C7 bromide serves as a versatile handle for cross-coupling reactions. Post-bromination purification utilizes silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1), yielding 7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one with ≥95% purity as verified by HPLC analysis [1]. The isolated solid typically presents as a pale-yellow powder with characteristic resonance at δ 7.82 (s, 1H) in the ¹H NMR spectrum, confirming the regioselectivity.
Iron(III) chloride (FeCl₃) catalysis enables efficient construction of the tricyclic system through environmentally benign and cost-effective pathways. The mechanism involves Lewis acid-mediated activation of cyclic ethers (such as tetrahydrofuran or 1,4-dioxane) for C(sp³)-H functionalization and subsequent annulation with 1-(2-aminophenyl)pyrrole precursors [7]. Under optimized conditions, 5 mol% FeCl₃ in refluxing 1,2-dichloroethane (80°C, 12 hours) facilitates simultaneous C-C and C-N bond formation, generating the pyrrolo[1,2-a]quinoxaline core in a single step.
This methodology demonstrates exceptional functional group compatibility with halogen substituents, allowing direct incorporation of bromine atoms at various positions prior to cyclization. When applied to brominated substrates, the FeCl₃-catalyzed reaction maintains yields of 65-75%, significantly higher than alternative palladium-catalyzed systems [7]. The catalytic cycle involves: (1) Fe³⁺-assisted radical generation from cyclic ethers, (2) nucleophilic attack by the aromatic amine, and (3) intramolecular dehydrative cyclization. Microwave-assisted variations reduce reaction times to 30-45 minutes without compromising yield, though scale-up remains challenging due to rapid exothermic decomposition. Post-reaction purification employs aqueous workup followed by recrystallization from ethanol/water mixtures, yielding analytically pure product without requiring column chromatography.
Industrial production of 7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one addresses batch process limitations through continuous flow technology and advanced purification methods. Key stages transitioned to flow systems include: (1) the Clauson-Kaas reaction in microreactors (residence time < 5 minutes at 120°C), (2) copper-catalyzed nitro reduction in packed-bed reactors (H₂ atmosphere, 50°C), and (3) TBATB bromination in cooled tubular reactors (0°C, precise residence control) [1] [2]. Flow chemistry enhances heat transfer during exothermic steps and improves reproducibility by eliminating batch-to-batch variability inherent in traditional manufacturing.
Purification leverages simulated moving bed (SMB) chromatography with C18-modified silica stationary phases, enabling continuous separation of the target compound from regioisomeric impurities and residual catalysts. This technology reduces solvent consumption by 70% compared to batch chromatography while increasing throughput to kilogram-scale per day [1]. Final isolation employs antisolvent crystallization in mixed-solvent systems (typically ethanol/water or acetone/water), controlled by laser-based particle size monitoring to ensure consistent crystal morphology. Quality control protocols incorporate in-line PAT (Process Analytical Technology) tools including FTIR and Raman spectroscopy for real-time purity verification, achieving pharmaceutical-grade material (>99.5% purity) with yields exceeding 85% at production scales.
Table 2: Industrial Process Parameters for Kilogram-Scale Synthesis
Process Stage | Reactor Type | Key Parameters | Throughput | Purity |
---|---|---|---|---|
Core Formation | Continuous Stirred Tank Reactor (CSTR) cascade | 80°C, pH 4.5-5.0, 3h residence | 15 kg/day | 92.5% |
Regioselective Bromination | Tubular Reactor with Static Mixers | 0°C, TBATB (1.05 eq), 45 min residence | 12 kg/day | 95.8% |
Final Purification | Simulated Moving Bed Chromatography | EtOAc/Heptane (35:65), 25°C | 10 kg/day | 99.6% |
Crystallization | Mixed-Suspension Mixed-Product Removal (MSMPR) | Ethanol/Water (70:30), 0°C/min cooling | 9.5 kg/day | 99.8% |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: